molecular formula C13H21NO4 B12332179 Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid

Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B12332179
M. Wt: 255.31 g/mol
InChI Key: YDVUGRRGMKJDRF-UTLUCORTSA-N
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Description

Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active molecules, including tropane alkaloids .

Chemical Reactions Analysis

Types of Reactions

Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biological pathways and processes . The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid is unique due to its specific tert-butoxycarbonyl protection, which influences its reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development .

Biological Activity

Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered significant attention due to their diverse biological activities, particularly in the field of pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.

Overview of 8-Azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane scaffold is a core structure in various tropane alkaloids, known for their significant pharmacological properties including analgesic, stimulant, and antidepressant effects. These compounds are primarily recognized for their role as monoamine reuptake inhibitors , which are crucial in the treatment of mood disorders and other neurological conditions.

Monoamine Reuptake Inhibition : this compound has been shown to inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is vital for its antidepressant and anxiolytic effects, making it a candidate for treating conditions like depression and anxiety disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of neurotransmitters in cell lines expressing human transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). For instance, compounds structurally similar to exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane have shown selective inhibition profiles that could lead to reduced side effects compared to traditional monoamine reuptake inhibitors .

Case Studies

A notable case study involving a derivative similar to exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane highlighted its potential in treating Attention Deficit Hyperactivity Disorder (ADHD) and Obsessive Compulsive Disorder (OCD) due to its dual action on serotonin and norepinephrine transporters . The study reported significant improvements in patient symptoms with minimal adverse effects.

Data Table: Biological Activity Summary

Compound Activity Target Effectiveness References
This compoundMonoamine reuptake inhibitionSERT, NET, DATHigh
8-Azabicyclo[3.2.1]octane derivativeAntidepressant effectsSERTModerate
Tropane alkaloidsAnalgesic effectsPain receptorsVariable

Safety and Toxicology

While exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane derivatives exhibit promising therapeutic effects, safety assessments indicate potential irritative properties, particularly skin and eye irritation as noted in toxicity studies . Further research is warranted to establish comprehensive safety profiles.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1R,5S,6S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m1/s1

InChI Key

YDVUGRRGMKJDRF-UTLUCORTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@H](C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O

Origin of Product

United States

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